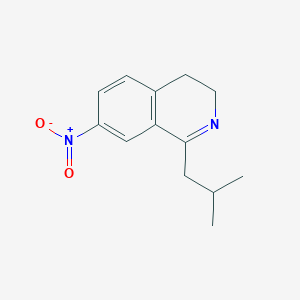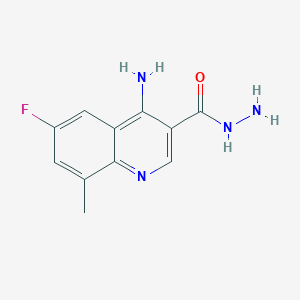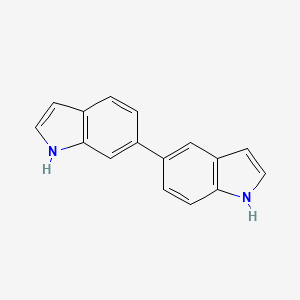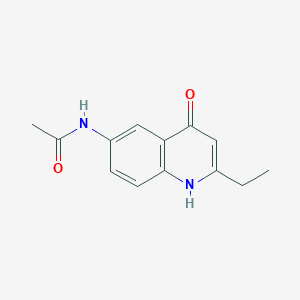![molecular formula C13H15FN2O B11878603 N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)
N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a 3-fluorophenyl group attached to a 5-azaspiro[2.4]heptane ring system, with a carboxamide functional group. This structure imparts specific chemical and biological properties that make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-5-azaspiro[2One common method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate to construct the 5-azaspiro[2.4]heptane core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: It is used in biological studies to investigate its interactions with various biomolecules and its potential as a bioactive agent.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: It finds applications in the development of new materials and as a precursor for the synthesis of industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The carboxamide group can form hydrogen bonds with target proteins, while the fluorophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide derivatives: These compounds share the carboxamide functionality and are known for their biological activities, including enzyme inhibition.
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: These compounds also feature a carboxamide group and have been studied for their antimicrobial properties.
Uniqueness
N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group further enhances its potential as a bioactive compound, offering opportunities for the development of novel therapeutic agents.
Properties
Molecular Formula |
C13H15FN2O |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-5-azaspiro[2.4]heptane-2-carboxamide |
InChI |
InChI=1S/C13H15FN2O/c14-9-2-1-3-10(6-9)16-12(17)11-7-13(11)4-5-15-8-13/h1-3,6,11,15H,4-5,7-8H2,(H,16,17) |
InChI Key |
UEBCTULTTBYBID-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC2C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















